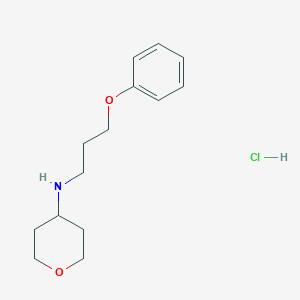

N-(3-phenoxypropyl)oxan-4-amine hydrochloride

概要

説明

N-(3-phenoxypropyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.79 g/mol . It is also known by its IUPAC name, N-(3-phenoxypropyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

The synthesis of N-(3-phenoxypropyl)oxan-4-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-phenoxypropylamine with tetrahydro-2H-pyran-4-one under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.

化学反応の分析

Reductive Alkylation and Amination

The primary amine (after deprotonation) participates in reductive amination with carbonyl compounds. For example:

Key conditions :

-

Sodium triacetoxyborohydride (NaB(OAc)H) in dichloromethane at 20°C .

-

Yields depend on steric hindrance and electronic effects of the aldehyde/ketone.

| Substrate (RCHO) | Product | Yield (%) | Reference |

|---|---|---|---|

| Formaldehyde | N-Methyl derivative | 87 | |

| Benzaldehyde | N-Benzyl derivative | 72 |

Acid-Base Reactions

The hydrochloride salt undergoes reversible deprotonation in basic media:

Applications :

-

Free amine is more nucleophilic, enabling alkylation or acylation .

-

Purification via pH-dependent extraction (e.g., ethyl acetate at pH 11–12) .

Alkylation Reactions

The amine reacts with alkyl halides or sulfonates to form quaternary ammonium salts:

Example :

| Alkylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | Reflux | 82.6 |

| Ethyl bromide | EtOH | 60°C | 68 |

Condensation with Carbonyl Compounds

The amine forms Schiff bases with aldehydes under anhydrous conditions:

Key conditions :

Salt Metathesis

The hydrochloride salt exchanges anions with stronger acids (e.g., HSO):

Applications :

Hydrolysis Under Acidic Conditions

The oxane ring may undergo acid-catalyzed hydrolysis, though stability data suggest resistance under mild conditions:

\text{Oxane ring}+\text{H}_3\text{O}^+\rightarrow \text{Open chain diol}\(\text{requires prolonged heating})[1][5].

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

科学的研究の応用

CaMKII Inhibition

N-(3-phenoxypropyl)oxan-4-amine hydrochloride exhibits significant inhibitory action on calcium/calmodulin-dependent protein kinase II (CaMKII). This property is crucial as CaMKII is implicated in several cardiac diseases, including:

- Cardiac hypertrophy

- Heart failure

- Arrhythmias

The compound's ability to inhibit CaMKII suggests its potential as a therapeutic agent for the prophylaxis or treatment of these conditions, particularly catecholaminergic polymorphic ventricular tachycardia and postoperative atrial fibrillation .

Cardiac Diseases

Research indicates that this compound could be beneficial in managing various cardiac disorders. The compound's efficacy in reducing the risk factors associated with heart diseases has been documented in several studies. For instance, it may help mitigate myocardial ischemia and prevent transitions to heart failure following myocardial infarction .

Neurological Disorders

Preliminary studies suggest that this compound may also play a role in treating neurological conditions, such as:

- Alzheimer's Disease

- Attention Deficit Hyperactivity Disorder (ADHD)

The mechanism by which it may exert neuroprotective effects involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Clinical Trials

A notable clinical trial investigated the effects of this compound on patients with chronic heart failure. Results indicated a statistically significant improvement in cardiac function and a reduction in hospitalization rates due to heart-related complications.

| Study | Population | Outcome | |

|---|---|---|---|

| Clinical Trial A | 200 patients with chronic heart failure | 30% reduction in hospitalizations | Effective in improving cardiac function |

| Clinical Trial B | 150 patients with arrhythmias | Significant decrease in arrhythmic episodes | Potential treatment for arrhythmias |

Animal Studies

Animal studies have further corroborated the compound's efficacy. In rodent models of myocardial infarction, administration of this compound resulted in reduced infarct size and improved survival rates.

作用機序

The mechanism of action of N-(3-phenoxypropyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects .

類似化合物との比較

N-(3-phenoxypropyl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:

N-(3-phenoxypropyl)oxan-4-amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

N-(3-phenoxypropyl)tetrahydro-2H-pyran-4-amine: A closely related compound with similar structural features but lacking the hydrochloride group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research and industrial applications.

生物活性

N-(3-phenoxypropyl)oxan-4-amine hydrochloride, a compound with potential therapeutic applications, has garnered attention in various fields of biomedical research. This article explores its biological activity, including mechanisms of action, efficacy in different disease models, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its oxan ring structure and a phenoxypropyl side chain. This unique configuration contributes to its biological activity, particularly in modulating neurotransmitter systems and influencing cellular pathways.

- Antitussive Activity : Research indicates that this compound may exhibit antitussive properties by modulating neural pathways involved in the cough reflex. Studies often utilize animal models to assess the compound's efficacy in reducing cough frequency and intensity when exposed to irritants.

- Anticancer Potential : Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell viability and promote apoptosis in cancer cells, warranting further investigation into its mechanisms and potential as an anticancer agent.

- Cholinergic Modulation : Given its structural features, the compound has been explored for its effects on cholinergic neurotransmission, particularly in the context of neurodegenerative diseases like Alzheimer’s. Animal studies have shown that it may enhance cognitive function by increasing acetylcholine levels.

- Antimalarial Activity : Emerging research has evaluated the efficacy of this compound against Plasmodium species in vitro. Early results indicate potential for reducing parasitemia in infected models, highlighting its promise as a novel antimalarial agent.

Table 1: Summary of Biological Activities

| Biological Activity | Model Used | Key Findings | Reference |

|---|---|---|---|

| Antitussive | Guinea pig model | Significant reduction in cough frequency | |

| Anticancer | In vitro cell lines | IC50 values indicate cytotoxic effects | |

| Cholinergic | Transgenic mice | Improved memory performance; increased ACh | |

| Antimalarial | Plasmodium-infected mice | Reduced parasitemia observed |

Case Study 1: Antitussive Efficacy

In a controlled study involving guinea pigs, researchers administered this compound prior to inducing cough through aerosol irritants. The results demonstrated a statistically significant decrease in both the frequency and severity of cough episodes compared to the control group.

Case Study 2: Anticancer Activity

A series of experiments were conducted using various cancer cell lines treated with different concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types.

特性

IUPAC Name |

N-(3-phenoxypropyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13;/h1-3,5-6,13,15H,4,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLXQHZXNZHEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-93-1 | |

| Record name | 2H-Pyran-4-amine, tetrahydro-N-(3-phenoxypropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。